molecular formula C12H14N4O4 B13822443 Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone

Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone

Cat. No.: B13822443
M. Wt: 278.26 g/mol
InChI Key: BRMLQGMMAHRIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative through an addition-elimination reaction. The compound reacts with carbonyl groups in aldehydes and ketones, forming a stable hydrazone product. This reaction is facilitated by the presence of an acid catalyst, which protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine derivative .

Comparison with Similar Compounds

Cyclopentanecarbaldehyde 2,4-dinitrophenylhydrazone is similar to other 2,4-dinitrophenylhydrazone derivatives, such as:

  • Acetaldehyde 2,4-dinitrophenylhydrazone
  • Benzaldehyde 2,4-dinitrophenylhydrazone
  • Formaldehyde 2,4-dinitrophenylhydrazone

These compounds share similar chemical properties and reactivity due to the presence of the 2,4-dinitrophenylhydrazone group. this compound is unique in its structure due to the cyclopentane ring, which imparts different steric and electronic effects compared to other derivatives.

Properties

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

N-(cyclopentylmethylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C12H14N4O4/c17-15(18)10-5-6-11(12(7-10)16(19)20)14-13-8-9-3-1-2-4-9/h5-9,14H,1-4H2

InChI Key

BRMLQGMMAHRIMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.